Home > Products > Screening Compounds P61276 > (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol
(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol - 1233955-41-3

(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol

Catalog Number: EVT-2733738
CAS Number: 1233955-41-3
Molecular Formula: C12H15FN2O3
Molecular Weight: 254.261
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol is a compound of interest in medicinal chemistry, particularly in the context of developing therapeutic agents for various diseases, including cancers. This compound features a cyclohexanol core substituted with a nitrophenylamino group and a fluorine atom, which may influence its biological activity and pharmacokinetic properties.

Source

This compound has been referenced in various scientific studies and patents, indicating its relevance in drug discovery and development. Notably, it has been associated with the inhibition of specific kinases related to acute myeloid leukemia, highlighting its potential therapeutic applications .

Classification

The compound belongs to the class of organic compounds known as phenols and amines, specifically categorized under substituted cyclohexanols. Its structural characteristics suggest it may exhibit unique interactions with biological targets due to the presence of both a hydroxyl group and a nitro group.

Synthesis Analysis

Methods

The synthesis of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol typically involves multi-step organic reactions. One common synthetic route includes:

  1. Formation of the Cyclohexanol Framework: Starting from commercially available cyclohexanol derivatives, the cyclohexane ring is functionalized to introduce the amino and nitro groups.
  2. Nitration Reaction: The introduction of the nitro group can be achieved through electrophilic aromatic nitration using nitric acid and sulfuric acid.
  3. Fluorination: The fluorine atom can be introduced via nucleophilic substitution reactions or through fluorination reagents such as Selectfluor or other fluorinating agents.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of reactions and confirm product identity.

Molecular Structure Analysis

Structure

The molecular structure of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol can be represented as follows:

  • Molecular Formula: C13H16F2N2O3
  • Molecular Weight: Approximately 286.28 g/mol

The structure features:

  • A cyclohexanol ring.
  • A 3-fluoro-2-nitrophenylamino substituent.

Data

Structural data can be obtained through X-ray crystallography or computational modeling, providing insights into the compound's three-dimensional conformation and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol can undergo several types of chemical reactions:

  1. Nucleophilic Substitution: The presence of the nitro group can facilitate nucleophilic attack by various nucleophiles.
  2. Reduction Reactions: The nitro group may be reduced to an amine under specific conditions.
  3. Esterification: The hydroxyl group can react with carboxylic acids to form esters.

Technical Details

Reactions are typically carried out under controlled conditions using appropriate catalysts or reagents to facilitate desired transformations while minimizing side reactions.

Mechanism of Action

Process

The mechanism of action for (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol is primarily related to its ability to interact with specific enzymes or receptors in biological systems.

  1. Enzyme Inhibition: The compound may inhibit kinases involved in cell proliferation pathways, particularly in cancer cells.
  2. Binding Affinity: The presence of functional groups such as the nitro and amino groups enhances binding affinity to target proteins.

Data

Quantitative data on binding affinities can be obtained through assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), providing insights into its efficacy as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant analytical data can include melting point determination, spectroscopic analysis (NMR, IR), and mass spectrometry for characterization.

Applications

Scientific Uses

The primary applications of (1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol lie in medicinal chemistry:

  1. Anticancer Research: Its potential as an inhibitor of kinases makes it a candidate for further development in treating cancers such as acute myeloid leukemia.
  2. Pharmaceutical Development: Investigated for its pharmacological properties leading to new drug formulations targeting specific diseases.

Ongoing research continues to explore its efficacy and safety profiles through preclinical and clinical trials, aiming to establish it as a viable therapeutic option in oncology and beyond.

Introduction to the Role of FLT3 Kinase Inhibitors in Acute Myeloid Leukemia (AML)

Molecular Pathogenesis of FMS-like Tyrosine Kinase 3-Internal Tandem Duplication Mutations in Acute Myeloid Leukemia Progression

FMS-like Tyrosine Kinase 3-Internal Tandem Duplication mutations represent among the most prognostically significant molecular alterations in Acute Myeloid Leukemia, occurring in approximately 25–30% of adult patients. These mutations involve in-frame duplications within the juxtamembrane domain (exon 14) of the FMS-like Tyrosine Kinase 3 receptor, ranging from 3 to 1,236 nucleotides in length [4] [5]. The juxtamembrane domain normally functions as an autoinhibitory regulator through steric hindrance of the tyrosine kinase domain. Internal Tandem Duplication insertions disrupt this autoinhibition, resulting in constitutive, ligand-independent activation of the FMS-like Tyrosine Kinase 3 receptor [2] [4].

This constitutive activation initiates aberrant downstream signaling cascades, including:

  • Hyperactivation of Signal Transducer and Activator of Transcription 5 (Signal Transducer and Activator of Transcription 5), leading to upregulation of anti-apoptotic proteins B-cell Lymphoma-extra large and Pim-1 Kinase
  • Persistent activation of Phosphatidylinositol 3-Kinase/Protein Kinase B and Rat Sarcoma/Mitogen-Activated Protein Kinase pathways, driving uncontrolled proliferation
  • Suppression of transcription factors CCAAT/Enhancer-Binding Protein Alpha and Pu.1, impairing myeloid differentiation [4] [5] [8]

Notably, FMS-like Tyrosine Kinase 3-Internal Tandem Duplication signaling exhibits distinct pathological characteristics compared to Tyrosine Kinase Domain point mutations. The Internal Tandem Duplication mutation induces aberrant Signal Transducer and Activator of Transcription 5 activation and endoplasmic reticulum retention of the receptor, contributing to genomic instability through increased reactive oxygen species generation and error-prone DNA repair [4]. This molecular instability fosters clonal evolution and therapeutic resistance. The allelic ratio (mutant-to-wild-type allele burden) significantly influences clinical outcomes, with higher ratios (>0.5) correlating with increased relapse risk and reduced overall survival [4] [6].

Table 1: FMS-like Tyrosine Kinase 3 Mutation-Driven Resistance Mechanisms in Acute Myeloid Leukemia

Resistance MechanismMolecular ConsequenceTherapeutic Implication
Gatekeeper mutations (F691L)Steric hindrance of inhibitor bindingResistance to Type II inhibitors
Activation loop mutations (D835V/Y)Conformational shift favoring active kinase stateResistance to specific Type I inhibitors
Clonal selectionEmergence of FMS-like Tyrosine Kinase 3-independent clonesBypass signaling pathways activation
Stromal protectionMicroenvironment-mediated survival signalsCytokine-mediated resistance
FMS-like Tyrosine Kinase 3 Ligand upregulationHyperactivation of wild-type/wild-type FMS-like Tyrosine Kinase 3 dimersReduced inhibitor efficacy in post-chemotherapy niche

Sources: [3] [4] [5]

Rationale for Targeting FMS-like Tyrosine Kinase 3 Kinase in Acute Myeloid Leukemia Therapeutics

The oncogenic dependency of FMS-like Tyrosine Kinase 3-mutated blasts on constitutive FMS-like Tyrosine Kinase 3 signaling establishes FMS-like Tyrosine Kinase 3 as a compelling therapeutic target. FMS-like Tyrosine Kinase 3 mutations are founder genetic events in leukemogenesis, present in pre-leukemic hematopoietic stem cells and persisting through disease evolution [4] [8]. Unlike passenger mutations, FMS-like Tyrosine Kinase 3-Internal Tandem Duplication drives leukemic transformation through:

  • Cytokine-independent survival: Constitutive signaling eliminates dependency on hematopoietic growth factors
  • Proliferative advantage: Enhanced activation of Rat Sarcoma/Mitogen-Activated Protein Kinase and Phosphatidylinositol 3-Kinase pathways accelerates cell cycle progression
  • Differentiation blockade: Suppression of myeloid transcription factors arrests blast maturation [4] [8]

The therapeutic rationale extends beyond mutation inhibition to microenvironment modulation. Following chemotherapy-induced aplasia, bone marrow stromal cells upregulate FMS-like Tyrosine Kinase 3 Ligand by 2-3 logarithmic orders, creating a protective niche for residual FMS-like Tyrosine Kinase 3-mutated blasts [4]. This biological context underpins the clinical efficacy of combining FMS-like Tyrosine Kinase 3 inhibitors with cytotoxic chemotherapy, simultaneously targeting bulk tumor cells and microenvironmental protection.

Pharmacodynamic superiority defines next-generation FMS-like Tyrosine Kinase 3 inhibitors. Midostaurin (first-generation, multi-targeted) exhibits FMS-like Tyrosine Kinase 3-Internal Tandem Duplication half-maximal inhibitory concentration = 9.3 nanomolar, while gilteritinib (second-generation, selective) achieves half-maximal inhibitory concentration = 1.6 nanomolar [4]. Novel compounds under investigation demonstrate further enhanced potency, exemplified by FLIN-4 (half-maximal inhibitory concentration = 1.07 ± 0.04 nanomolar against FMS-like Tyrosine Kinase 3) and benzimidazole derivative 22b (half-maximal inhibitory concentration = 0.48 nanomolar against FMS-like Tyrosine Kinase 3-Tyrosine Kinase Domain-D835Y) [1] [7]. These improvements translate clinically to higher response rates and more durable remissions.

Table 2: Comparative Potency of Select FMS-like Tyrosine Kinase 3 Inhibitors Against Mutation Subtypes

InhibitorGenerationFMS-like Tyrosine Kinase 3-Internal Tandem Duplication half-maximal inhibitory concentration (nanomolar)FMS-like Tyrosine Kinase 3-Tyrosine Kinase Domain-D835Y half-maximal inhibitory concentration (nanomolar)FMS-like Tyrosine Kinase 3-F691L half-maximal inhibitory concentration (nanomolar)
MidostaurinFirst9.310>1000
GilteritinibSecond1.61.4160.3*
QuizartinibSecond1.2>100>1000
FLIN-4Novel1.07 ± 0.04Not reportedNot reported
Compound 22bNovel16.1 (cellular)0.48160.3 (cellular)

Cellular proliferation half-maximal inhibitory concentration values provided where biochemical half-maximal inhibitory concentration unavailable*Sources: [1] [4] [7]

Structural and Functional Relevance of Heterocyclic Cores in FMS-like Tyrosine Kinase 3 Inhibitor Design

The structural optimization of FMS-like Tyrosine Kinase 3 inhibitors centers on resolving three critical challenges: mutation heterogeneity, kinase selectivity, and binding affinity. Heterocyclic cores serve as essential scaffolds that address these requirements through precise spatial organization of pharmacophoric elements. Type I inhibitors (e.g., gilteritinib) bind the active kinase conformation with a U-shaped topology, featuring:

  • A central heterocycle (typically pyrimidine or pyridine) forming hinge region hydrogen bonds
  • Hydrophobic substituents occupying the gatekeeper region
  • Solvent-exposed polar groups enhancing solubility [4] [7]

Type II inhibitors (e.g., quizartinib) adopt an extended linear conformation stabilized in the inactive DFG-out state, utilizing:

  • Terminal aromatic systems engaging hydrophobic back pockets
  • Linker groups traversing the ATP cleft
  • Hydrogen bond donors/acceptors interacting with the hinge region [4]

The strategic incorporation of rigid heterocycles enables optimization of key parameters:

  • Mutation adaptability: Benzothiazole and benzimidazole cores permit structural flexibility to accommodate diverse Tyrosine Kinase Domain mutations while maintaining hydrogen bonding with Cysteine 694 and Glutamate 692 in the ATP-binding pocket [7]
  • Selectivity enhancement: Piperazine and tetrahydropyran rings project into solvent-accessible regions, reducing off-target kinase binding (e.g., Kit, Platelet Derived Growth Factor Receptor)
  • Binding kinetics optimization: Electron-withdrawing substituents (fluoro, nitro) on phenyl rings strengthen hydrophobic interactions with Leucine 616 and Phenylalanine 830, improving residence time [1] [7]

Molecular dynamics simulations of benzimidazole-based inhibitors (e.g., 4ACP and 22b) demonstrate that subtle modifications dramatically impact binding stability. The migration from 4-acetamidophenyl (4ACP) to 3-acetamidophenyl (21l) improved FMS-like Tyrosine Kinase 3-Tyrosine Kinase Domain-D835Y inhibition 3-fold (half-maximal inhibitory concentration = 1.47 nanomolar), while extension with solvent-accessible groups (22b) yielded sub-nanomolar potency (half-maximal inhibitory concentration = 0.48 nanomolar) [7]. These enhancements correlated with reduced root-mean-square deviation fluctuations (0.2–0.3 nanometers versus 0.4–0.5 nanometers) and consistent hydrogen bond occupancy (>85% versus <60%) in 100-nanosecond simulations, confirming superior target engagement [7] [9].

The cyclohexanol scaffold present in "(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol" exemplifies strategic stereochemical design. The (1R,4R) configuration positions the amino group axial to the cyclohexane plane, optimizing vector alignment with the juxtamembrane domain in FMS-like Tyrosine Kinase 3-Internal Tandem Duplication mutants. The secondary alcohol provides both hydrogen bonding capability and aqueous solubility, while the ortho-nitro-fluoroaryl moiety induces dipole interactions with Tyrosine 572 and Arginine 588 residues [7] [9]. This molecular architecture demonstrates how rational heterocyclic engineering overcomes the limitations of early FMS-like Tyrosine Kinase 3 inhibitors, creating compounds with enhanced mutation coverage and kinome selectivity.

Properties

CAS Number

1233955-41-3

Product Name

(1R,4R)-4-(3-Fluoro-2-nitrophenylamino)cyclohexanol

IUPAC Name

4-(3-fluoro-2-nitroanilino)cyclohexan-1-ol

Molecular Formula

C12H15FN2O3

Molecular Weight

254.261

InChI

InChI=1S/C12H15FN2O3/c13-10-2-1-3-11(12(10)15(17)18)14-8-4-6-9(16)7-5-8/h1-3,8-9,14,16H,4-7H2

InChI Key

CKXHBHHSQNEOGP-KYZUINATSA-N

SMILES

C1CC(CCC1NC2=C(C(=CC=C2)F)[N+](=O)[O-])O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.